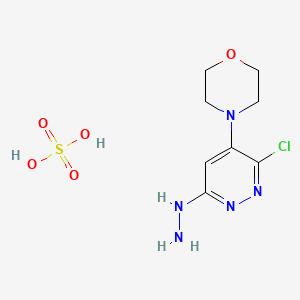
(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine;sulfuric acid is a complex organic compound that combines a pyridazine ring with a morpholine moiety and a hydrazine group, further stabilized by sulfuric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chlorinated pyridazine derivative reacts with morpholine under controlled conditions. The hydrazine group is then introduced through a subsequent reaction with hydrazine hydrate. The final product is often purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. Post-reaction, the compound is typically isolated and purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and its derivatives share a similar core structure but differ in their substituents, leading to varied biological activities.
Morpholine Derivatives: These compounds have a morpholine ring and are used in various chemical and pharmaceutical applications.
Hydrazine Derivatives: Hydrazine-based compounds are known for their reactivity and are used in a range of industrial and medicinal applications.
Uniqueness
What sets (6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine apart is the combination of these functional groups, which imparts unique chemical properties and potential biological activities
Propiedades
Número CAS |
37117-61-6 |
|---|---|
Fórmula molecular |
C8H14ClN5O5S |
Peso molecular |
327.75 g/mol |
Nombre IUPAC |
(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine;sulfuric acid |
InChI |
InChI=1S/C8H12ClN5O.H2O4S/c9-8-6(5-7(11-10)12-13-8)14-1-3-15-4-2-14;1-5(2,3)4/h5H,1-4,10H2,(H,11,12);(H2,1,2,3,4) |
Clave InChI |
CTDARPSSRYDGBE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=NN=C2Cl)NN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


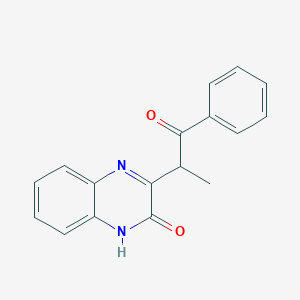
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
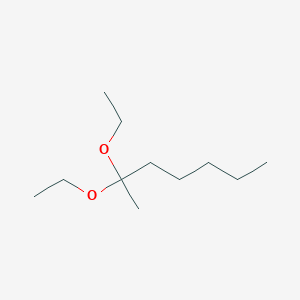
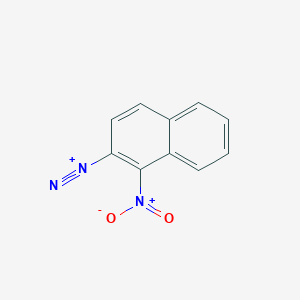
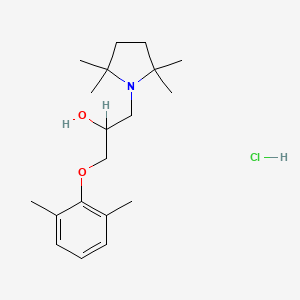
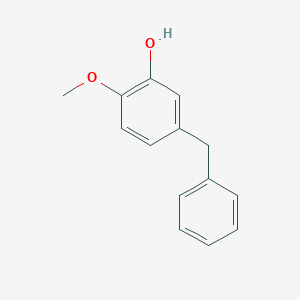
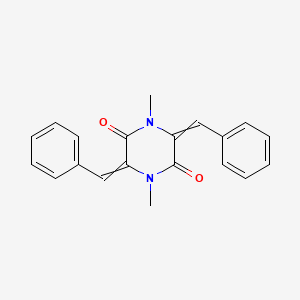
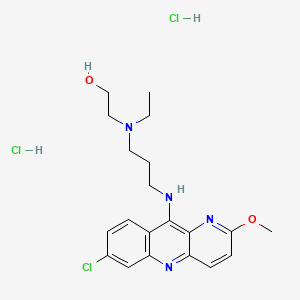
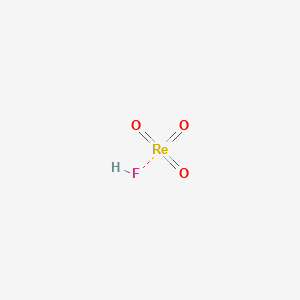
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
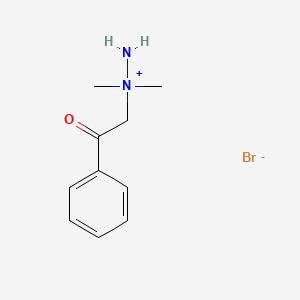
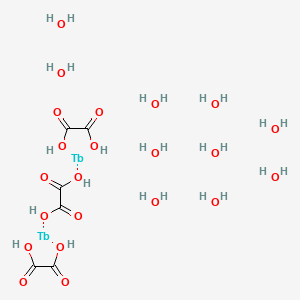
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
